

Darifenacin: An Efficacy and Mechanism of Action Guide

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Compound of Interest

Compound Name: Afacifenacin

Cat. No.: B605209

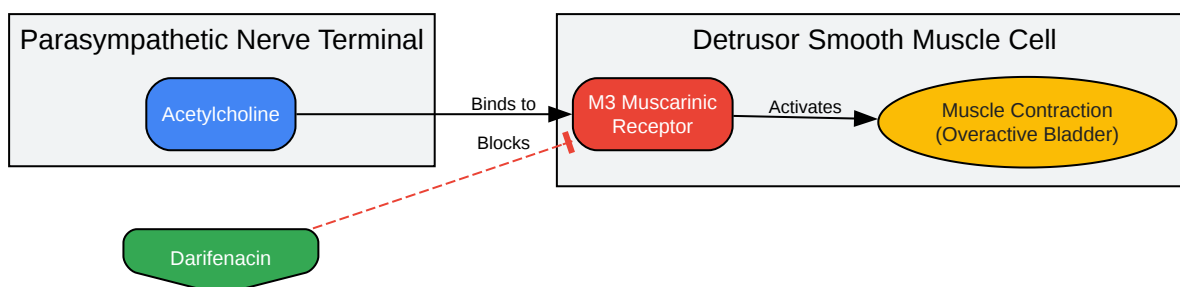
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Darifenacin is a selective M3 muscarinic receptor antagonist used to treat the symptoms of overactive bladder, such as urge urinary incontinence, urgency, and frequency.^{[1][2][3][4][5]} Its efficacy and safety have been established in numerous clinical trials.

Mechanism of Action

Darifenacin functions by selectively blocking M3 muscarinic acetylcholine receptors. These receptors are primarily responsible for the contraction of the detrusor muscle in the bladder. By antagonizing these receptors, Darifenacin leads to relaxation of the bladder muscle, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.

The signaling pathway for Darifenacin's mechanism of action is visualized below:



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Caption: Darifenacin blocks acetylcholine binding to M3 receptors.

Clinical Efficacy

Multiple clinical studies have demonstrated the efficacy of Darifenacin in treating OAB.

Key Efficacy Endpoints from Clinical Trials:

Efficacy Parameter	Darifenacin 7.5 mg (Change from Baseline)	Darifenacin 15 mg (Change from Baseline)	Placebo (Change from Baseline)	Reference
Median Reduction in Incontinence Episodes/week	-8.8 (-68.4%)	-10.6 (-76.8%)	-	A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of darifenacin, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder
Micturition Frequency/day	Significant reduction (p<0.001 vs placebo)	Significant reduction (p<0.001 vs placebo)	-	
Urgency Episodes/day	Significant reduction (p<0.001 vs placebo)	Significant reduction (p=0.005 vs placebo)	-	

overactive
bladder

A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of darifenacin, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder

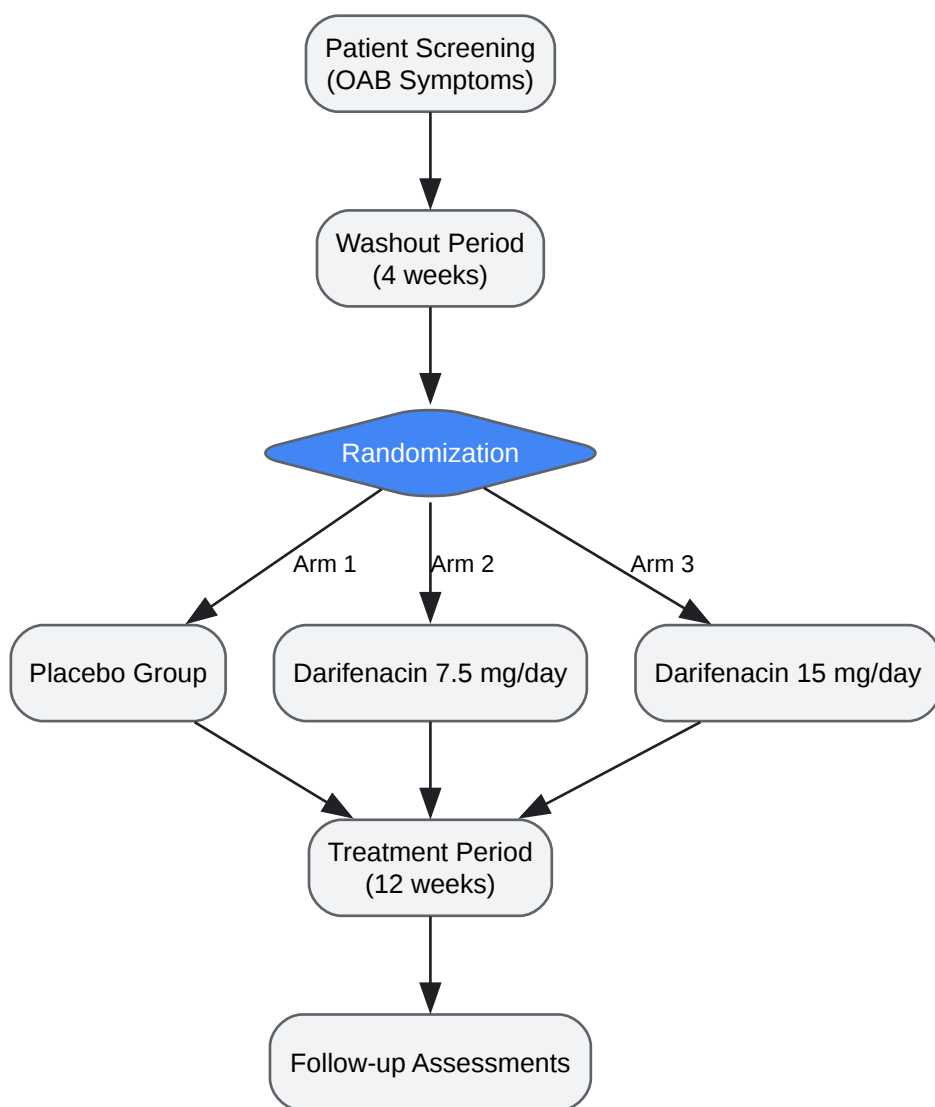
Volume Voided/micturition	Significant increase (p<0.040 vs placebo)	Significant increase (p<0.001 vs placebo)	-
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Long-term studies have shown that the efficacy of Darifenacin is sustained over time. A 2-year open-label extension study found a median reduction of 84.4% in incontinence episodes per week from baseline.

Experimental Protocols

The efficacy of Darifenacin has been evaluated in randomized, double-blind, placebo-controlled, multicenter clinical trials. A common study design is outlined below.

Typical Phase III Clinical Trial Workflow for OAB Drugs:



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Caption: Standard clinical trial workflow for OAB drugs.

Inclusion Criteria for these trials typically include:

- Adult patients with a history of OAB symptoms for at least 6 months.
- A minimum number of incontinence episodes and micturitions per day.

Exclusion Criteria often include:

- Urinary retention or significant bladder outflow obstruction.

- Uncontrolled narrow-angle glaucoma.

Data Collection:

- Patients typically maintain electronic diaries to record incontinence episodes, micturition frequency, and urgency episodes.
- Adverse events are monitored throughout the study.

Safety and Tolerability

The most common adverse events associated with Darifenacin are dry mouth and constipation, which are consistent with its anticholinergic mechanism. Discontinuation rates due to these side effects are generally low.

Should information on "**Afacifenacin**" become publicly available, a direct comparative analysis with Darifenacin could be conducted.

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